3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide is a complex organic compound with significant interest in medicinal chemistry and pharmaceutical research. Its unique structure incorporates a benzodioxole moiety, imidazole ring, and a butylbenzamide component, which contribute to its potential biological activities. The compound is classified as a small molecule drug candidate, primarily explored for its therapeutic applications.
The compound is cataloged under the Chemical Abstracts Service number 899910-53-3. It falls under the classification of organic compounds, specifically as an amide due to the presence of the amide functional group in its structure. The molecular formula is , with a molecular weight of approximately 528.56 g/mol .
The synthesis of 3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide typically involves several key steps:
These methods require careful control of reaction conditions and purification steps to ensure the desired product's yield and purity .
The molecular structure of 3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide can be represented using various structural formulas:
O=C(NCc1ccc2c(c1)OCO2)CCCn1c(=O)c2ccccc2n(c1=O)CC(=O)Nc1ccc(cc1)C
The compound features multiple functional groups that contribute to its chemical behavior and biological activity, including:
3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its efficacy or alter its properties for specific applications .
The mechanism of action for 3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide involves interactions with biological targets:
This mechanism underlies its potential therapeutic effects in various diseases .
The physical properties of 3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide include:
Chemical properties include:
These properties are crucial for determining storage conditions and suitable applications in research .
The compound has several potential applications in scientific research:
CAS No.: 495-60-3
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3
CAS No.: 59766-31-3